3-Piperidinemethanol, 1-(4-aminophenyl)-
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Overview
Description
“3-Piperidinemethanol, 1-(4-aminophenyl)-”, also known as 4-AP, is an organic compound with the molecular formula C12H18N2O. It has a molecular weight of 206.29 .
Synthesis Analysis
The synthesis of “3-Piperidinemethanol, 1-(4-aminophenyl)-” involves a reaction with ammonium chloride and zinc in ethanol at 0 - 20℃ for 3 hours . The starting material is “(l- (4-nitrophenyl)piperidin-3-yl)methanol” (2.95 g, 1.0 eq), and after the reaction, the mixture is filtered through a Celite bed to obtain the crude product .Molecular Structure Analysis
The InChI code for “3-Piperidinemethanol, 1-(4-aminophenyl)-” is1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Piperidinemethanol, 1-(4-aminophenyl)-” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 1.37 mg/ml .Scientific Research Applications
3-Piperidinemethanol, 1-(4-aminophenyl)- has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for researchers. 3-Piperidinemethanol, 1-(4-aminophenyl)- has been used in studies of dopamine neurotransmission and its role in various neurological disorders. It has also been used in studies of the effects of drugs on the central nervous system. Additionally, 3-Piperidinemethanol, 1-(4-aminophenyl)- has been used in studies of the pharmacology of drugs and the development of new drugs.
Mechanism of Action
Target of Action
cruzi . Another study showed that urea derivatives from 4-aminophenyl-3-morpholinone were docked against the DNA gyrase enzyme .
Mode of Action
For instance, molecular docking and dynamics simulations suggest that a synthetic derivative of aminochalcone acts on the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
cruzi .
Pharmacokinetics
A study on a similar compound, a synthetic derivative of aminochalcone, suggests that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
For instance, a synthetic derivative of aminochalcone showed effectiveness against Trypomastigotes, as evidenced by in vitro tests .
Advantages and Limitations for Lab Experiments
The use of 3-Piperidinemethanol, 1-(4-aminophenyl)- in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be synthesized in high yields. Additionally, it has a wide range of biochemical and physiological effects, which makes it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. It is a small molecule, and therefore has a short half-life in the body, meaning that its effects are short-lived. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which can be dangerous if not monitored carefully.
Future Directions
There are a number of potential future directions for the use of 3-Piperidinemethanol, 1-(4-aminophenyl)- in scientific research. One potential direction is the use of 3-Piperidinemethanol, 1-(4-aminophenyl)- in studies of the effects of drugs on the central nervous system. Additionally, 3-Piperidinemethanol, 1-(4-aminophenyl)- could be used in studies of the pharmacology of drugs and the development of new drugs. It could also be used in studies of the effects of dopamine and serotonin neurotransmission on various neurological disorders. Finally, 3-Piperidinemethanol, 1-(4-aminophenyl)- could be used in studies of the effects of drugs on the cardiovascular system.
Synthesis Methods
3-Piperidinemethanol, 1-(4-aminophenyl)- can be synthesized from 1-(4-aminophenyl)-3-methanol, which is a precursor compound. The synthesis method involves the reaction of 1-(4-aminophenyl)-3-methanol with piperidine in the presence of an acid catalyst. The reaction produces 3-Piperidinemethanol, 1-(4-aminophenyl)- as the main product, along with other minor products. The reaction conditions can be optimized to produce high yields of 3-Piperidinemethanol, 1-(4-aminophenyl)-.
Safety and Hazards
properties
IUPAC Name |
[1-(4-aminophenyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVLDQXMSGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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